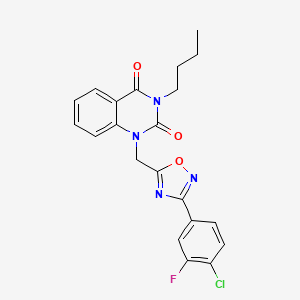
3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18ClFN4O3 and its molecular weight is 428.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups:
- Quinazoline core
- Oxadiazole moiety
- Chloro and fluorophenyl substituents
This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation.
| Compound | IC50 (μM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Quinazoline Derivative A | 7.4 | MCF-7 (breast cancer) | |
| Quinazoline Derivative B | 12.19 | PC-3 (prostate cancer) | |
| Target Compound (Proposed) | TBD | TBD | TBD |
In vitro studies on similar compounds have indicated that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines. The presence of the oxadiazole group is particularly noted for its role in increasing bioactivity.
Antimicrobial Activity
The antimicrobial efficacy of related quinazoline and oxadiazole derivatives has also been explored. For example, studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
These findings suggest that the target compound may exhibit similar antimicrobial properties due to its structural components.
Case Studies
- Study on Anticancer Effects : A study involving a series of quinazoline derivatives highlighted their ability to induce apoptosis in cancer cells. The compound's structure was modified to enhance interaction with cellular targets, leading to improved anticancer activity.
- Antimicrobial Testing : A comparative analysis of various oxadiazole derivatives showed that those with halogen substitutions had enhanced antibacterial activity against resistant strains of bacteria.
The proposed mechanisms by which quinazoline and oxadiazole derivatives exert their biological effects include:
- Inhibition of DNA synthesis : Many quinazoline derivatives interfere with DNA replication in cancer cells.
- Disruption of cell membrane integrity : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes.
Propriétés
IUPAC Name |
3-butyl-1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O3/c1-2-3-10-26-20(28)14-6-4-5-7-17(14)27(21(26)29)12-18-24-19(25-30-18)13-8-9-15(22)16(23)11-13/h4-9,11H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXTCLFXVRWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













